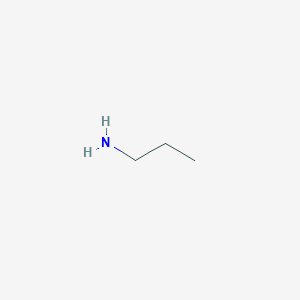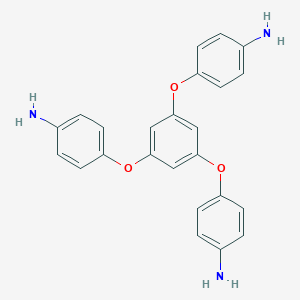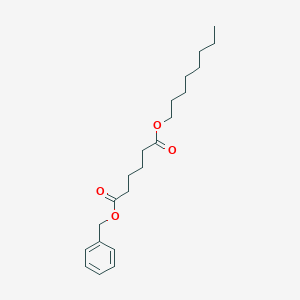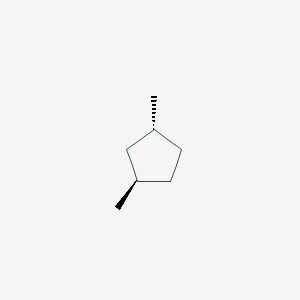
trans-1,3-Dimethylcyclopentane
Übersicht
Beschreibung
trans-1,3-Dimethylcyclopentane: is an organic compound with the molecular formula C₇H₁₄ . It is a stereoisomer of 1,3-dimethylcyclopentane, where the two methyl groups are positioned on opposite sides of the cyclopentane ring. This compound is part of the cycloalkane family, which are known for their ring structures and relatively inert nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: trans-1,3-Dimethylcyclopentane can be synthesized through various organic reactions. One common method involves the hydrogenation of 1,3-dimethylcyclopentene in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and moderate temperature to ensure complete hydrogenation .
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 1,3-dimethylcyclopentene. The process involves the use of large-scale reactors and continuous flow systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: trans-1,3-Dimethylcyclopentane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Although already a saturated compound, it can undergo further reduction under specific conditions.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Formation of 1,3-dimethylcyclopentanol, 1,3-dimethylcyclopentanone, or 1,3-dimethylcyclopentanoic acid.
Reduction: No significant products as it is already fully reduced.
Substitution: Formation of halogenated derivatives such as 1,3-dimethylcyclopentyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
trans-1,3-Dimethylcyclopentane has several applications in scientific research:
Chemistry: Used as a model compound to study stereoisomerism and conformational analysis in cycloalkanes.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of trans-1,3-dimethylcyclopentane involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid bilayers and affect membrane fluidity. It can also interact with proteins and enzymes, potentially altering their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
cis-1,3-Dimethylcyclopentane: The cis isomer where the two methyl groups are on the same side of the ring.
1,2-Dimethylcyclopentane: Another isomer with methyl groups at different positions on the ring.
Cyclopentane: The parent compound without any methyl substitutions.
Uniqueness: trans-1,3-Dimethylcyclopentane is unique due to its specific stereochemistry, which affects its physical and chemical properties. The trans configuration leads to different spatial arrangements and interactions compared to its cis isomer and other similar compounds. This uniqueness makes it valuable for studying stereoisomerism and its effects on chemical behavior .
Eigenschaften
IUPAC Name |
(1R,3R)-1,3-dimethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZKFISIRYLAEE-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015839 | |
| Record name | trans-1,3-Dimethylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | trans-1,3-Dimethylcyclopentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18087 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
65.8 [mmHg] | |
| Record name | trans-1,3-Dimethylcyclopentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18087 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1759-58-6 | |
| Record name | trans-1,3-Dimethylcyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-1,3-Dimethylcyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,3-Dimethylcyclopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-1,3-Dimethylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,3-dimethylcyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of trans-1,3-dimethylcyclopentane in the isomerization of cycloalkanes?
A: Research indicates that this compound appears as a minor product during the isomerization of cycloheptane catalyzed by sulfated zirconia. The reaction proceeds through a complex mechanism involving protonated cyclopropane intermediates. []
Q2: How was this compound isolated from petroleum?
A: While the provided abstract does not specify the isolation method, it highlights the successful isolation of this compound from petroleum alongside 3-methylhexane and trans-1,2-dimethylcyclopentane. [] This suggests the use of advanced separation techniques like preparative gas chromatography or high-performance liquid chromatography, commonly employed in petroleum analysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)
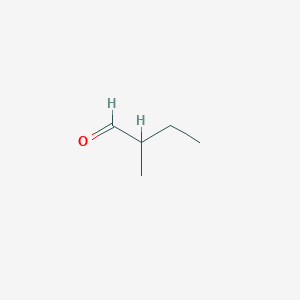
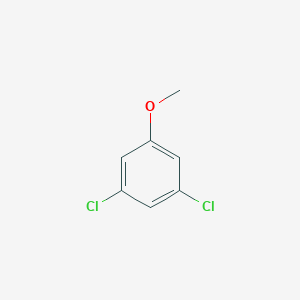
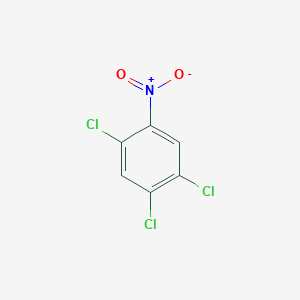

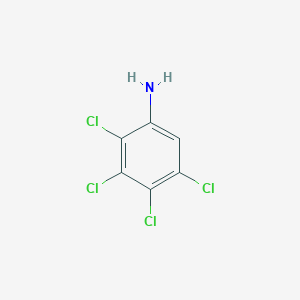

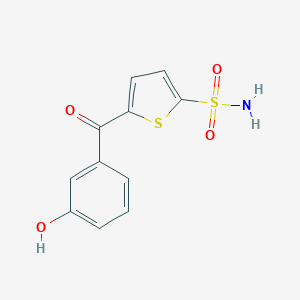
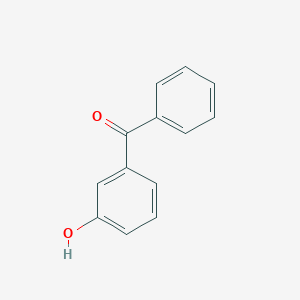
![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)
